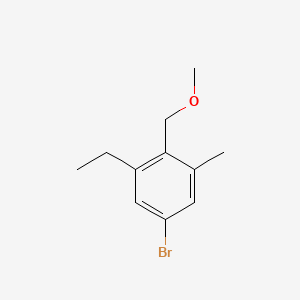
5-Bromo-1-ethyl-2-(methoxymethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethyl-2-(methoxymethyl)-3-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, a methoxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-2-(methoxymethyl)-3-methylbenzene typically involves the bromination of 1-ethyl-2-(methoxymethyl)-3-methylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-2-(methoxymethyl)-3-methylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced, such as 5-alkyl or 5-aryl derivatives.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: The major product is the corresponding hydrocarbon, 1-ethyl-2-(methoxymethyl)-3-methylbenzene.
Scientific Research Applications
5-Bromo-1-ethyl-2-(methoxymethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-2-(methoxymethyl)-3-methylbenzene involves its interaction with specific molecular targets. The bromine atom and other substituents on the benzene ring influence its reactivity and interactions with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-ethyl-2-methylbenzene: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
1-Ethyl-2-(methoxymethyl)-3-methylbenzene:
5-Bromo-1-methyl-2-(methoxymethyl)-3-methylbenzene: Substitution pattern differs, leading to variations in chemical behavior.
Uniqueness
5-Bromo-1-ethyl-2-(methoxymethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-1-ethyl-2-(methoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-9-6-10(12)5-8(2)11(9)7-13-3/h5-6H,4,7H2,1-3H3 |
InChI Key |
JPDWGDPEFHZDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


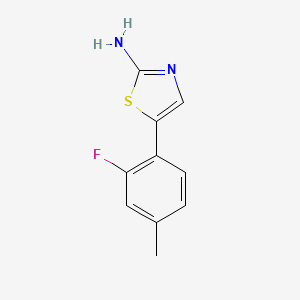
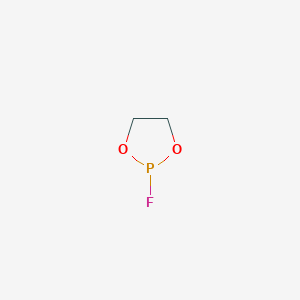
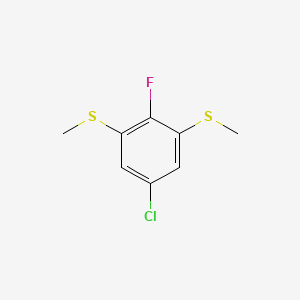
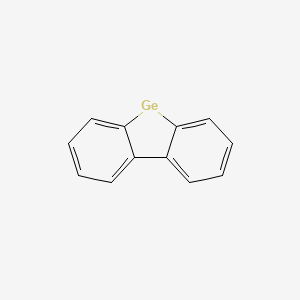
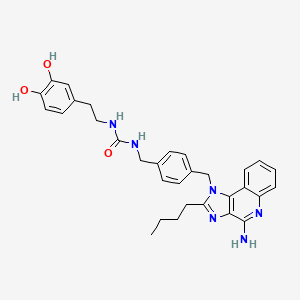

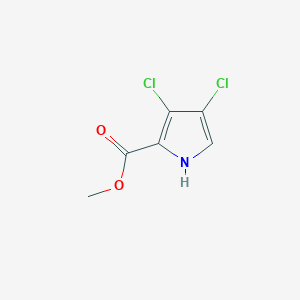
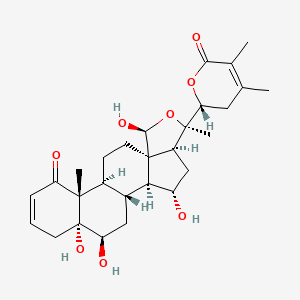



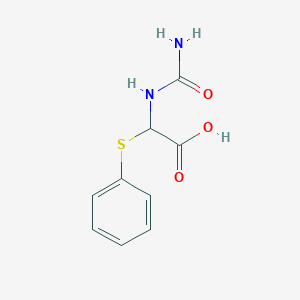
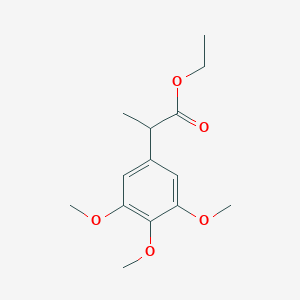
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
